The synthesis of Avermectin B1b typically involves fermentation processes using Streptomyces avermitilis. The production begins with the cultivation of this bacterium under controlled conditions to optimize the yield of the desired compound.
The technical details of the synthesis include:
Avermectin B1b has a complex molecular structure characterized by a large lactone ring and several functional groups. The molecular formula for Avermectin B1b is with a molecular weight of approximately 862.05 g/mol.
The structural features include:
Avermectin B1b participates in several chemical reactions, primarily involving nucleophilic attacks due to its electrophilic carbonyl groups. Key reactions include:
These reactions are essential for understanding its stability and reactivity in various environments.
Avermectin B1b exerts its pharmacological effects primarily through interference with neurotransmission in susceptible organisms. The mechanism involves:
This mechanism highlights its effectiveness as an insecticide and anthelmintic agent.
Avermectin B1b exhibits several notable physical and chemical properties:
Relevant data includes:
Avermectin B1b has numerous applications across various fields:
The avermectin biosynthetic gene cluster spans >82 kb of contiguous DNA and contains 18 open reading frames (ORFs) organized into four primary functional units [1]. The core polyketide synthase (PKS) genes—aveA1, aveA2, aveA3, and aveA4—encode giant multifunctional enzymes (414 kDa, 666 kDa, 575 kDa, and 510 kDa, respectively) housing 12 modular sets of catalytic domains. These modules orchestrate 12 rounds of polyketide chain elongation [1]. The cluster exhibits a bidirectional transcription pattern: aveA1–aveA2 and aveA3–aveA4 are transcribed convergently, flanking central post-polyketide modification genes (aveE, aveF) and downstream sugar biosynthesis genes (aveBII–BVIII, orf1) [1] [6]. The aveB locus governs oleandrose synthesis and attachment, while orf1 (encoding a putative reductase) is non-essential for biosynthesis [1].
Table 1: Core Genes in the Avermectin B1b Biosynthetic Cluster
Gene(s) | Protein Function | Role in B1b Biosynthesis |
---|---|---|
aveA1–A4 | Polyketide synthases (PKS) | Assembly of the 16-membered lactone backbone via 12 modules |
aveC | Dehydratase modulator | Determines C22–C23 unsaturation (series 1 vs. 2) |
aveD | SAM-dependent O-methyltransferase | Catalyzes C5 O-methylation (A-series vs. B-series) |
aveE | Cytochrome P450 monooxygenase | Facilitates furan ring formation (C6–C8a) |
aveF | NADPH-dependent ketoreductase | Reduces the C5 keto group |
aveBI | Glycosyltransferase | Transfers dTDP-L-oleandrose to the aglycone |
aveBII–BVIII | dTDP-L-oleandrose biosynthesis | Synthesizes and activates the disaccharide moiety |
Avermectin B1b biosynthesis diverges from B1a at the starter unit incorporation stage. B1b utilizes isobutyryl-CoA derived from valine, whereas B1a uses 2-methylbutyryl-CoA from isoleucine [1] [10]. This specificity is enforced by the substrate selectivity of the loading module within AVES1 (the first PKS enzyme) [1]. Subsequent B1b-specific modifications include:
The avermectin PKS employs a type I modular architecture, with each module minimally containing ketoacyl synthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. B1b assembly proceeds as follows:
Glycosylation of the avermectin aglycone at C13 with L-oleandrose is critical for bioactivity. This process involves:
Table 2: Genes Governing Oleandrose Biosynthesis and Attachment
Gene | Enzyme Function | Catalytic Step |
---|---|---|
aveBII | Glucose-1-phosphate thymidylyltransferase | dTDP-glucose synthesis |
aveBIII | dTDP-glucose 4,6-dehydratase | dTDP-4-keto-6-deoxyglucose |
aveBIV | dTDP-glucose 3,5-epimerase | dTDP-4-keto-2,6-dideoxyglucose |
aveBV | dTDP-4-keto-2,6-dideoxyglucose 3-methyltransferase | Adds C3 methyl group |
aveBVI/BVII | dTDP-4-keto-L-oleandrose reductase | Oleandrose reduction |
aveBI | Glycosyltransferase | Aglycone C13 glycosylation |
Optimizing B1b titers requires manipulating genetic, nutritional, and kinetic factors:
Table 3: Fermentation Parameters Maximizing Avermectin B1b Yield
Parameter | Optimal Condition | Effect on B1b Production |
---|---|---|
Carbon source | Potato starch (50 g/L) | Delayed hydrolysis avoids catabolite repression; supports high biomass |
pH | 7.5 | Enhaves PKS activity and sugar biosynthesis |
Agitation speed | 250 rpm | Maximizes oxygen transfer for cytochrome P450 (AveE) function |
Kinetic coefficient (β) | 3.5 mg·g⁻¹·h⁻¹ | Non-growth-associated production peaks in stationary phase |
Valine supplementation | 2–5 mM | Favors isobutyryl-CoA for B1b backbone |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3